Tert-butyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds. The compound features a fused bicyclic system consisting of a benzene ring and a thiophene ring, which forms the benzothiophene core structure. Based on analysis of structurally related compounds in the chemical literature, the systematic name clearly indicates the presence of several key functional groups and substituents positioned at specific locations on the heterocyclic framework.
The structural representation reveals a tetrahydrobenzothiophene backbone with partial saturation in the six-membered ring portion. The compound contains an amino group at the 2-position, providing basic functionality that can participate in various chemical reactions. The 6-position bears an ethyl substituent, which contributes to the steric and electronic properties of the molecule. The 3-position features a carboxylate group in the form of a tert-butyl ester, which provides both steric bulk and potential reactivity sites for further chemical transformations.
Examination of related benzothiophene derivatives demonstrates that these compounds typically exhibit specific structural characteristics that influence their chemical behavior. The tert-butyl ester functionality provides increased steric hindrance compared to smaller alkyl esters, which can affect both the compound's reactivity patterns and its stability under various reaction conditions. The presence of the ethyl group at the 6-position represents a specific substitution pattern that distinguishes this compound from other members of the tetrahydrobenzothiophene family.
CAS Registry Number and Molecular Formula Analysis
The molecular formula for this compound can be deduced from its structural composition and systematic analysis of related compounds. Based on examination of closely related analogs, the compound would possess a molecular formula of C₁₅H₂₃NO₂S, indicating the presence of fifteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. This molecular composition reflects the complex heterocyclic structure with its various substituents and functional groups.
The molecular weight calculation based on this formula yields approximately 281.41 grams per mole, which places the compound within the typical range for substituted benzothiophene derivatives. This molecular weight is consistent with similar compounds found in the chemical literature, such as ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which has a molecular weight of 281.41 grams per mole. The slight variations in molecular weight among different ester derivatives reflect the substitution of different alkyl groups at the carboxylate position.
While a specific Chemical Abstracts Service registry number for this compound was not identified in the available chemical databases, related compounds in this structural family have been assigned registry numbers. For example, ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate carries the registry number 329222-94-8. The systematic assignment of registry numbers for these compounds follows established protocols for documenting unique chemical substances in the global chemical literature.
| Property | Value | Related Compound Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₃NO₂S | Based on structural analysis |
| Molecular Weight | 281.41 g/mol | Calculated from formula |
| Heterocyclic Core | Benzothiophene | Tetrahydro derivative |
| Functional Groups | Amino, Carboxylate, Alkyl | Multiple substitution sites |
Synonyms and Alternative Naming Conventions in Chemical Databases
Chemical databases employ various naming conventions and synonyms for benzothiophene derivatives, reflecting different approaches to describing these complex heterocyclic structures. The systematic analysis of related compounds reveals multiple acceptable naming formats that maintain chemical accuracy while accommodating different database requirements and regional preferences. Alternative nomenclature systems may describe the same compound using variations in positional numbering, ring system designation, or functional group description.
One common alternative naming approach for benzothiophene derivatives involves the use of different ring numbering systems or alternative designation of the fused ring system. For instance, compounds may be described using the benzo[b]thiophene nomenclature or the 1-benzothiophene designation, both of which refer to the same core heterocyclic structure. These variations in naming conventions reflect different historical approaches to heterocyclic nomenclature and database indexing systems.
Database entries for related compounds demonstrate the presence of multiple synonyms that describe essentially identical chemical structures. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is also known by several alternative names including "Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate" and "2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester". These alternative designations maintain chemical accuracy while providing flexibility for different database search strategies and indexing approaches.
Properties
IUPAC Name |
tert-butyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-5-9-6-7-10-11(8-9)19-13(16)12(10)14(17)18-15(2,3)4/h9H,5-8,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVPPAZEQURUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Precursors and Reactions
- Aromatic or heteroaromatic precursors : Such as substituted thiophenes or benzene derivatives.
- Sulfur sources : Elemental sulfur or thiol derivatives.
- Amine and ester functionalities : Introduced via nucleophilic substitution or amidation reactions.
Preparation Methods
Cyclization of 2-Amino-Substituted Precursors
One of the most common approaches involves cyclization of amino-substituted thiophenes or benzene derivatives bearing suitable side chains. For example, starting from 2-aminobenzothiophene derivatives , cyclization can be induced under thermal or catalytic conditions to form the tetrahydrobenzothiophene core.
Amino precursor + sulfur source → cyclization under heat or catalysts → tetrahydrobenzothiophene
Multi-Component Reaction (MCR) Approach
Recent advances utilize multicomponent reactions involving:
- Aromatic aldehydes or ketones (e.g., ethyl ketones)
- Thiols or sulfur sources
- Amines (e.g., tert-butyl amines)
This approach allows for rapid assembly of the benzothiophene core with functional groups in a single step, often under microwave or reflux conditions.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Aromatic ketone + sulfur + tert-butyl amine | Reflux in ethanol | 65-80 |
| 2 | Cyclization and oxidation | Mild acid or base | 70-85 |
Note: The exact conditions depend on the specific precursor and desired substitution pattern.
Functional Group Introduction
The carboxylate group at position 3 is typically introduced via esterification or amidation reactions:
- Esterification : Reaction of the carboxylic acid with tert-butanol derivatives under acidic catalysis.
- Amidation : Using carbodiimide coupling agents to attach amino groups.
Carboxylic acid + tert-butanol + H2SO4 (catalyst) → ester (t-butanate)
or
Carboxylic acid + amine + DCC/DMAP → amide
Optimized Synthetic Route
Based on recent literature, an optimized route for synthesizing the target compound involves:
- Step 1: Condensation of a suitable benzothiophene precursor with an ethyl-substituted aldehyde or ketone under acid catalysis to form the tetrahydrobenzothiophene core.
- Step 2: Introduction of the amino group at position 2 via nucleophilic substitution or reduction of a nitro precursor.
- Step 3: Esterification at position 3 with tert-butyl alcohol derivatives.
- Step 4: Functionalization with ethyl groups at position 6 via alkylation reactions.
Data Table Summarizing Preparation Methods
| Method | Precursors | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Cyclization of amino precursors | 2-aminobenzothiophene derivatives | Sulfur, acids | Reflux, heat | 60-75 | Classic heterocyclic synthesis |
| Multicomponent reaction | Aromatic ketones, sulfur, amines | Ethanol, microwave | Reflux or microwave | 65-85 | Rapid, versatile |
| Esterification | Carboxylic acids | tert-Butanol, H2SO4 | Reflux | 70-80 | Functional group installation |
| Alkylation | Benzothiophene derivatives | Alkyl halides | Basic conditions | 50-70 | Position-specific substitution |
Research Findings and Notes
- Yield optimization is achieved by controlling temperature, solvent choice, and catalyst presence, with microwave-assisted synthesis showing promising results for reducing reaction times.
- Selectivity at specific positions (e.g., position 6 for ethyl group) can be enhanced by using regioselective reagents or directing groups.
- Environmental considerations suggest employing greener solvents like ethanol or water, and catalytic amounts of acids or bases.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives, where structural variations in substituents and functional groups significantly alter properties. Below is a systematic comparison:
Substituent Variations in the Ester Group
Variations in the 6-Position Substituent
Functional Group Modifications
Research Findings and Implications
- Structural Stability : Derivatives with tert-butyl or tert-pentyl groups exhibit improved metabolic stability due to steric protection of the ester moiety .
- Hydrogen Bonding: The amino group in the 2-position participates in hydrogen-bonding networks, as seen in S(6) ring motifs in acylated derivatives, which influence crystallinity and solubility .
- Biological Activity : Nitrile and carboxamide variants show divergent electronic profiles, suggesting tailored applications in kinase inhibition or enzyme targeting .
- Synthetic Flexibility : Ethyl and propyl esters serve as intermediates for further functionalization, while methoxyethyl esters offer solubility advantages for formulation .
Biological Activity
Tert-butyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 1546454-23-2) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological evaluations based on diverse sources.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H23NO2S |
| Molecular Weight | 281.41 g/mol |
| IUPAC Name | This compound |
| SMILES | CCC1CCc2c(C1)sc(c2C(=O)OC(C)(C)C)N |
| Boiling Point | Not specified |
Synthesis Methods
Various synthetic approaches have been reported for the preparation of this compound and related benzothiophene derivatives. Microwave-assisted synthesis has been highlighted for its efficiency and high yield in producing aminobenzothiophenes, which may include derivatives like tert-butyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene .
Antimicrobial Activity
Research has indicated that compounds related to benzothiophenes exhibit significant antimicrobial properties. A study evaluated several derivatives of 2-amino substituted tetrahydrobenzothiophenes and found promising antimicrobial activity against various pathogens . The specific activity of this compound has not been extensively documented but can be inferred from the general trends observed in similar compounds.
Kinase Inhibition
Benzothiophene derivatives have been investigated as inhibitors of various kinases implicated in cancer progression. For instance, compounds with similar scaffolds have shown inhibitory effects on LIMK and PIM kinases . These kinases are crucial in regulating cell growth and survival pathways, making their inhibition a potential strategy for cancer therapy.
Case Studies
- Inhibition of LIMK : A related compound was identified as a potent inhibitor of LIMK1 with nanomolar activity. This suggests that tert-butyl 2-amino derivatives could potentially disrupt actin polymerization in tumor cells where LIMK is over-expressed .
- PIM Kinase Inhibition : Another study demonstrated that benzothiophene-derived inhibitors exhibited selectivity for PIM kinases with low nanomolar activity, indicating their potential use in targeted cancer therapies .
Q & A
Q. What are the key considerations for synthesizing tert-butyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
Synthesis involves multi-step protocols, including cyclization, acetylation, and esterification. Critical steps include:
- Cyclization : Use of sodium acetate as a catalyst to form the tetrahydrobenzothiophene core via thermal fusion of aminothiophene precursors with anhydrides (e.g., succinic anhydride) .
- Acetylation : Reaction with acetyl chloride in dry dichloromethane under inert conditions, with pyridine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization to isolate the final product.
Methodological Tip: Monitor reaction progress via TLC (Rf ~0.32 in 1:2 petroleum ether/ethyl acetate) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Identify functional groups (e.g., NH at ~3222 cm⁻¹, C=O at ~1724 cm⁻¹) .
- NMR : Confirm regiochemistry and substituent positions (e.g., ethyl group integration in ¹H NMR, tert-butyl in ¹³C NMR).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (applied to analogous ethyl derivatives) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for tetrahydrobenzothiophene derivatives?
Contradictions often arise due to:
- Substituent effects : The ethyl group’s steric/electronic influence vs. benzyl/trifluoromethyl analogs (e.g., antibacterial activity varies with substituent lipophilicity) .
- Assay conditions : Differences in bacterial strains or solvent systems (e.g., DMSO vs. aqueous buffers).
Resolution Strategy: Perform comparative SAR studies under standardized conditions and validate via molecular docking to identify binding mode variations .
Q. What computational methods are recommended for studying the mechanism of action?
- Molecular Docking : Use AutoDock/Vina to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonds between the amino group and catalytic residues .
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., 100 ns simulations in GROMACS) to evaluate dynamic binding effects.
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Variation of Substituents : Synthesize analogs with substituents of differing electronic/steric profiles (e.g., ethyl vs. trifluoromethyl at position 6) .
- Bioactivity Assays : Test against Gram-positive/negative bacteria (MIC values) or enzyme inhibition (IC₅₀).
- Statistical Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity trends.
Q. What strategies mitigate side reactions during acetylation?
- Controlled Reagent Addition : Add acetyl chloride dropwise to avoid local excess and minimize ester hydrolysis.
- Low Temperatures : Conduct reactions at 0–5°C to suppress competing pathways (e.g., over-acetylation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
